molecular formula C7H9ClNOP B6194241 2-chloro-6-(dimethylphosphoryl)pyridine CAS No. 2680530-21-4

2-chloro-6-(dimethylphosphoryl)pyridine

Cat. No.: B6194241
CAS No.: 2680530-21-4
M. Wt: 189.58 g/mol
InChI Key: WUAJXUQOUQAPSM-UHFFFAOYSA-N
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Description

2-chloro-6-(dimethylphosphoryl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a dimethylphosphoryl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(dimethylphosphoryl)pyridine typically involves the chlorination of 6-(dimethylphosphoryl)pyridine. One common method is the reaction of 6-(dimethylphosphoryl)pyridine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(dimethylphosphoryl)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The dimethylphosphoryl group can be oxidized to form phosphine oxides or other higher oxidation state phosphorus compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Phosphine oxides or other phosphorus-containing compounds.

    Reduction: Piperidine derivatives or partially reduced pyridine compounds.

Scientific Research Applications

2-chloro-6-(dimethylphosphoryl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Materials Science: It is used in the development of advanced materials, including polymers and coordination complexes with unique electronic and optical properties.

    Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals with specific functional properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-(dimethylphosphoryl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and dimethylphosphoryl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to altered biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-methylpyridine: Similar structure but with a methyl group instead of a dimethylphosphoryl group.

    2-chloro-6-fluoropyridine: Contains a fluorine atom at the 6-position instead of a dimethylphosphoryl group.

    2-chloro-6-(trifluoromethyl)pyridine: Features a trifluoromethyl group at the 6-position.

Uniqueness

2-chloro-6-(dimethylphosphoryl)pyridine is unique due to the presence of the dimethylphosphoryl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological and chemical activities.

Properties

CAS No.

2680530-21-4

Molecular Formula

C7H9ClNOP

Molecular Weight

189.58 g/mol

IUPAC Name

2-chloro-6-dimethylphosphorylpyridine

InChI

InChI=1S/C7H9ClNOP/c1-11(2,10)7-5-3-4-6(8)9-7/h3-5H,1-2H3

InChI Key

WUAJXUQOUQAPSM-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=NC(=CC=C1)Cl

Purity

95

Origin of Product

United States

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